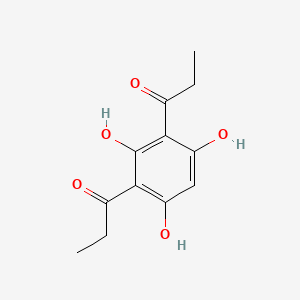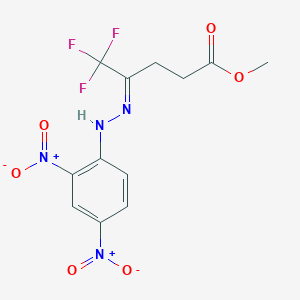
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazone group attached to a dinitrophenyl ring, along with a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ester precursor. One common method includes the condensation of 2,4-dinitrophenylhydrazine with methyl 5,5,5-trifluoropentanoate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.
Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate can be compared with other similar compounds such as:
Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone: This compound shares the dinitrophenylhydrazone moiety but lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2-(2,4-Dinitrophenyl) hydrazone) methyl)-2 methoxy phenol: This compound also contains the dinitrophenylhydrazone group but has different substituents, leading to variations in its reactivity and applications.
This compound stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its stability and reactivity in various applications.
Eigenschaften
Molekularformel |
C12H11F3N4O6 |
|---|---|
Molekulargewicht |
364.23 g/mol |
IUPAC-Name |
methyl (4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C12H11F3N4O6/c1-25-11(20)5-4-10(12(13,14)15)17-16-8-3-2-7(18(21)22)6-9(8)19(23)24/h2-3,6,16H,4-5H2,1H3/b17-10- |
InChI-Schlüssel |
QSPIDNQGQIJOSU-YVLHZVERSA-N |
Isomerische SMILES |
COC(=O)CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(F)(F)F |
Kanonische SMILES |
COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


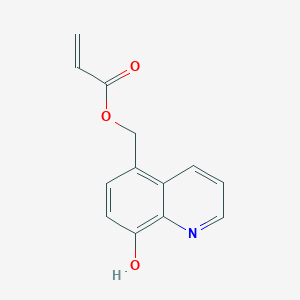
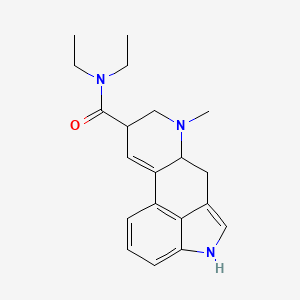
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
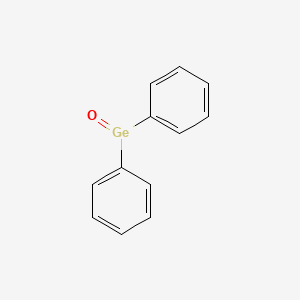
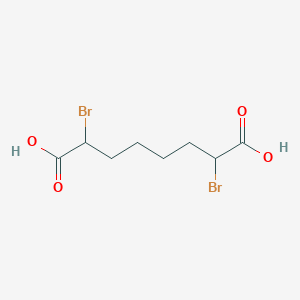
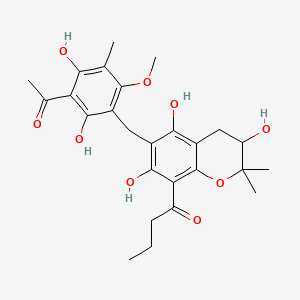

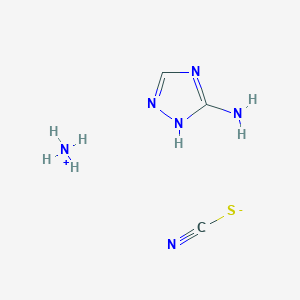
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
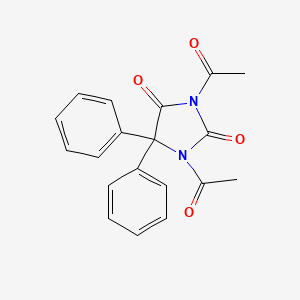
![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
